Imidazo[1,2-a]pyrimidine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-4-6-5-10-7-9-2-1-3-11(6)7/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJSIKOSHFIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704551 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-42-6 | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrimidine 3 Carbonitrile
Conventional and Classical Synthetic Approaches to the Imidazo[1,2-a]pyrimidine (B1208166) Core
Traditional synthetic routes to the imidazo[1,2-a]pyrimidine nucleus have been well-established, employing a range of classical organic reactions. These methods, including condensation, cyclization, and cycloaddition reactions, provide a robust foundation for accessing a wide variety of substituted derivatives. rsc.org
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. acsgcipr.org This approach is particularly effective for constructing the imidazo[1,2-a]pyrimidine scaffold. rsc.org
A prevalent MCR strategy involves the one-pot condensation of a 2-aminoheterocycle (like 2-aminopyrimidine (B69317) or 2-aminobenzimidazole), an aldehyde, and an active methylene (B1212753) compound, typically malononitrile, to directly install the C3-carbonitrile group. researchgate.netresearchgate.net Various catalysts and reaction conditions have been explored to optimize these transformations. For instance, sulfamic acid has been used as an efficient catalyst for the three-component reaction of 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound under solvent-free conditions. researchgate.net Another approach utilizes a silver-titanium dioxide (Ag-TiO2) nanocomposite as a recyclable catalyst for the reaction between various aldehydes, 2-aminobenzimidazole, and malononitrile, also under solvent-free conditions. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, another powerful MCR, has also been employed to synthesize 3-aminoimidazo[1,2-a]pyridines and pyrimidines, which can serve as precursors for further functionalization. jst.go.jpbeilstein-journals.org
Table 1: Examples of Multi-Component Reactions for Imidazo[1,2-a]pyrimidine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Aminobenzimidazole, Aldehydes, Malononitrile | Ag-TiO2 nanocomposite, 60 °C, solvent-free | 2-Amino-4-substituted-1,4-dihydrobenzo researchgate.netbeilstein-journals.orgimidazolo[1,2-a]pyrimidine-3-carbonitrile | researchgate.net |
| 2-Aminobenzimidazole, Aldehyde, β-Dicarbonyl compound | Sulfamic acid, solvent-free | Benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine derivatives | researchgate.net |
| 2-Aminopyrimidine, Aldehydes, Isocyanides | Nonpolar solvent | 3-Aminoimidazo[1,2-a]pyrimidines | jst.go.jp |
| 2-Aminopyrimidine, 2-Bromoacetophenone | Acetone, room temperature | 2-Phenylimidazo[1,2-a]pyrimidine (B97590) | nih.gov |
Oxidative cyclization offers a direct route to the aromatic imidazo[1,2-a]pyrimidine core by forming key bonds through an oxidation process. rsc.org This strategy often involves the reaction of 2-aminopyridines or pyrimidines with ketones or other precursors, where a subsequent oxidation step, either in tandem or as a separate step, leads to the final aromatized product.
Copper-catalyzed aerobic oxidative synthesis provides a method for producing imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, using air as the oxidant. organic-chemistry.org This approach is noted for its broad functional group compatibility. A dual catalytic system combining a flavin catalyst and iodine also enables the aerobic oxidative formation of C-N bonds for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org These methods represent an evolution from classical approaches that often required stoichiometric and harsher oxidants. The imidazo[1,2-a]pyrimidine moiety is known to be susceptible to oxidation, particularly by enzymes like aldehyde oxidase (AO), which can rapidly metabolize the ring system. nih.govacs.org This inherent reactivity is harnessed in synthetic strategies to achieve the desired aromatic core.
Cyclization reactions are fundamental to the synthesis of the fused imidazo[1,2-a]pyrimidine ring system. rsc.org These can be either intramolecular, where a single molecule undergoes ring closure, or intermolecular, involving the joining of two or more molecules.
A notable example of intramolecular cyclization is the palladium-catalyzed cross-dehydrogenative coupling (CDC) reaction. acs.org This method allows for the synthesis of fused imidazo[1,2-a]pyrimidines from readily available substrates under mild conditions, forming a C-C bond via direct C-H functionalization. acs.org Similarly, a palladium-catalyzed intramolecular cyclization mediated by silver acetate (B1210297) has been developed for imidazo[1,2-a]pyridine (B132010) adducts, demonstrating a C-H activation strategy to rapidly build molecular complexity. rsc.org The synthesis can also proceed through the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to yield the 2-phenylimidazo[1,2-a]pyrimidine intermediate. nih.gov Intermolecular reactions often involve the initial condensation of 2-aminopyrimidine with an α-haloketone, which then undergoes cyclization to form the fused heterocyclic system. nih.gov
The Povarov reaction, a type of aza-Diels–Alder reaction, is a powerful tool for constructing nitrogen-containing six-membered rings. mdpi.comwikipedia.org This reaction has been successfully applied to the synthesis of benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine-3-carbonitriles. mdpi.comnih.gov The process involves a [4+2] cycloaddition between an imine (acting as the aza-diene) and an electron-rich alkene (the dienophile).
In a specific application, benzimidazole-2-arylimines react with an acrylonitrile (B1666552) derivative, such as 3-morpholinoacrylonitrile, in the presence of a Lewis acid. mdpi.comnih.gov The reaction proceeds through an initial cycloaddition, followed by an unexpected rsc.orgmdpi.com sigmatropic rearrangement to form a dihydrobenzimidazo[1,2-a]pyrimidine intermediate. mdpi.comnih.gov This dihydro derivative is then subjected to an oxidation reaction to achieve the final aromatic 4-(aryl)benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine-3-carbonitrile product. mdpi.comnih.gov This two-step sequence provides a novel entry into this specific class of derivatives.
Table 2: Povarov Reaction and Oxidation for Benzo researchgate.netbeilstein-journals.orgimidazo[1,2-a]pyrimidine-3-carbonitriles
| Aza-Diene Component | Dienophile | Key Intermediate | Oxidation Conditions | Final Product Yield | Reference |
|---|---|---|---|---|---|
| Benzimidazole-2-arylimines | 3-Morpholinoacrylonitrile | Dihydrobenzimidazo[1,2-a]pyrimidine | DDQ, Toluene, 110 °C | 80-90% | mdpi.comnih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient methods. mdpi.com The synthesis of imidazo[1,2-a]pyrimidines has benefited significantly from these advancements. rsc.orgmdpi.com
Green approaches include the use of heterogeneous catalysts, such as poly acrylic acid-supported layered double hydroxides (PAA-g-LDHs), which can be easily recovered and reused. researchgate.net Another example is the use of supported gold nanoparticles as a catalyst in green solvents. mdpi.com Microwave irradiation has also emerged as a key technology, often used in conjunction with solvent-free conditions to accelerate reactions and improve yields. nih.gov These methods offer advantages such as shorter reaction times, higher yields, operational simplicity, and reduced generation of hazardous waste. researchgate.netmdpi.com
Conducting reactions without a solvent, or under "neat" conditions, is a cornerstone of green chemistry. This approach minimizes volatile organic compound (VOC) emissions and can simplify product purification. researchgate.net The synthesis of this compound and related structures is particularly amenable to solvent-free conditions, especially in multi-component reactions. researchgate.net
For example, an efficient synthesis of 2-amino-4-phenylbenzo researchgate.netbeilstein-journals.orgThis compound derivatives was developed via a one-pot, three-component reaction under solvent-free conditions, offering high atom economy and eliminating the need for column chromatography. researchgate.net Similarly, the condensation of 2-aminopyrimidine and 2-bromoarylketones has been successfully carried out using basic alumina (B75360) (Al2O3) as a catalyst under solvent-free microwave irradiation. nih.gov These solventless protocols are not only environmentally benign but also often lead to higher efficiency and easier product isolation. researchgate.netsciforum.net
Table 3: Examples of Solvent-Free Synthesis of Imidazo[1,2-a]pyrimidine Derivatives
| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Three-component condensation | Triethylamine | High atom economy, short reaction time, easy workup | researchgate.net |
| Three-component condensation | Sulfamic acid | High yield, low cost, convenient procedure | researchgate.net |
| Condensation of 2-aminopyrimidine and 2-bromoarylketones | Basic Alumina (Al2O3), Microwave irradiation | Effective, rapid, convenient | nih.gov |
| Three-component condensation | PAA-g-LDHs | Reusable catalyst, excellent yields, short reaction time | researchgate.net |
| Groebke-Blackburn-Bienaymé reaction (GBBR) | Catalyst-free, thermal | One-pot process, eco-friendly | sciforum.net |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govsci-hub.se This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidine derivatives.
Researchers have developed convenient and effective syntheses of imidazo[1,2-a]pyrimidine derivatives under microwave irradiation, frequently using a catalyst like basic alumina (Al2O3) in solvent-free conditions. nih.gov For instance, the condensation reaction of 2-aminopyrimidine with various 2-bromoarylketones proceeds efficiently under microwave heating. nih.gov In one study, the synthesis of imidazo[1,2-a]pyridine nuclei was achieved in just 60 seconds, a significant improvement over the 40 to 120 minutes required for traditional thermal methods. sci-hub.se
The synthesis of novel Schiff bases derived from the imidazo[1,2-a]pyrimidine core has also been optimized using microwave assistance. While conventional heating methods required 10-36 hours to produce moderate to good yields (46-82%), microwave-assisted reactions were completed in just 45-120 minutes, affording good to excellent yields (68-84%). dergipark.org.tr This highlights the energy efficiency and potential for industrial scale-up of microwave-assisted protocols. dergipark.org.tr Furthermore, multicomponent reactions (MCRs) benefit from this technology. A sequential, two-step, one-pot MCR for synthesizing novel imidazo[1,2-a]pyrimidine-containing imidazole (B134444) derivatives was successfully carried out under microwave conditions, demonstrating the method's applicability to complex molecular assemblies. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | 10 - 36 hours | 46 - 82% | dergipark.org.tr |
| Microwave-Assisted | 45 - 120 minutes | 68 - 84% | dergipark.org.tr |
Recyclable and Heterogeneous Catalysis (e.g., Alum, Nanocatalysts, Ionic Liquids)
The principles of green chemistry encourage the use of recyclable and heterogeneous catalysts to minimize waste and simplify product purification. mdpi.comresearchgate.net In the synthesis of imidazo[1,2-a]pyrimidines, several such catalytic systems have been explored.
Basic alumina (Al2O3) has been employed as an efficient, environmentally friendly, and reusable catalyst for the microwave-assisted synthesis of imidazo[1,2-a]pyrimidine derivatives under solvent-free conditions. nih.gov This approach offers good catalytic efficiency and aligns with green chemistry principles. nih.gov
Nanocatalysts have also proven effective. Gold nanoparticles supported on a substrate have been used to catalyze the reaction between aryl ketones and 2-aminopyrimidine, leading to high yields of imidazo[1,2-a]pyrimidines under mild, green conditions. mdpi.com Another innovative approach involves an acidic ionic liquid immobilized on nanoporous TiO2 (TiO2-[bipocam]-HSO4). This heterogeneous nanocatalyst was successfully used for the one-pot, three-component synthesis of benzo nih.govnih.govimidazo[1,2-a]-pyrimidine-3-carbonitriles. researchgate.net The key advantages of this system include short reaction times (4-60 minutes), high isolated yields (97-98%), solvent-free conditions, and the ability to reuse the catalyst up to five times without a significant loss in activity. researchgate.net
Table 2: Performance of a Reusable Nanocatalyst in Benzo nih.govnih.govimidazo[1,2-a]-pyrimidine-3-carbonitrile Synthesis
| Catalyst | Condition | Yield | Reusability | Reference |
|---|---|---|---|---|
| TiO2-[bipocam]-HSO4 | Solvent-free, 100°C | 97 - 98% | Up to 5 cycles | researchgate.net |
Atom Economy and Reaction Efficiency
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials from the starting reagents into the final product. Synthetic strategies for imidazo[1,2-a]pyrimidines that feature high atom economy are particularly valuable.
C-H bond functionalization is recognized as a powerful strategy that inherently possesses high atomic economy because it avoids the pre-functionalization of substrates. nih.gov Similarly, electrochemically initiated reactions, such as the cyclization of ketones with 2-aminopyridines, can proceed without external oxidants, thus exhibiting high atom economy. rsc.org Three-component reactions, such as the aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, are also noted for their high atomic economy, providing complex products in a single step. mdpi.com These approaches streamline synthetic pathways and reduce the generation of waste. nih.govmdpi.com
Derivatization and Functionalization Strategies of the Imidazo[1,2-a]pyrimidine Scaffold
The functionalization of the core imidazo[1,2-a]pyrimidine structure is crucial for modulating its physicochemical and biological properties. rsc.orgacs.org Research has focused on various strategies to introduce diverse substituents onto the heterocyclic ring system. rsc.orgrsc.org The direct functionalization of this scaffold is often considered one of the most efficient strategies for creating derivatives. rsc.org
Introduction of Aryl and Alkyl Substitutions at C2 and C3 Positions
The C2 and C3 positions of the imidazo[1,2-a]pyrimidine ring are common sites for substitution. One-pot, three-component reactions under microwave irradiation have been developed to synthesize a wide variety of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives in good yields. rsc.org The regiospecific synthesis of 3-substituted imidazo[1,2-a]pyrimidines has been achieved in a one-pot reaction of 2-aminopyrimidines with 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes, yielding products in 35-92% yields. nih.gov
A series of 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles were synthesized through a sequence involving a Povarov reaction and subsequent oxidation. nih.govnih.gov This methodology allows for the introduction of various aryl groups at the C4 position, adjacent to the carbonitrile at C3. nih.gov
Schiff Base Derivative Synthesis
Schiff bases, or imine compounds, are valuable derivatives in medicinal chemistry. dergipark.org.tr The synthesis of Schiff base heterocycles from the imidazo[1,2-a]pyrimidine nucleus has been well-documented. acs.orgnih.gov A common pathway involves the initial synthesis of a 3-amino-imidazo[1,2-a]pyrimidine intermediate. nih.gov This is typically achieved by the nitrosation of the C3 position, followed by a reduction of the nitroso group to an amine. nih.gov The resulting 3-amino derivative can then be condensed with various substituted aldehydes in the presence of a catalytic amount of acid, such as acetic acid, to yield the final Schiff base products in high yields. dergipark.org.trnih.gov These reactions can be performed efficiently using both conventional heating and microwave-assisted methods. dergipark.org.tr
Table 3: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Base Precursor
| Step | Reagents | Product | Reference |
|---|---|---|---|
| 1. Nitrosation | 2-phenylimidazo[1,2-a]pyrimidine, Sodium nitrite, Acetic acid | 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine | nih.gov |
| 2. Reduction | 3-nitroso-2-phenylimidazo[1,2-a]pyrimidine | 2-phenylimidazo[1,2-a]pyrimidin-3-amine | nih.gov |
| 3. Condensation | 2-phenylimidazo[1,2-a]pyrimidin-3-amine, Substituted aldehydes | Imidazo[1,2-a]pyrimidine Schiff Base | nih.gov |
C-H Bond Functionalization and Alkylation Reactions
Direct C-H bond functionalization represents a highly efficient and atom-economical approach to modifying heterocyclic scaffolds. rsc.orgnih.gov For the imidazo[1,2-a]pyridine and pyrimidine (B1678525) systems, research has largely focused on the functionalization of the electron-rich C3 position. nih.gov
Various methods have been developed for the C-H functionalization of the imidazo[1,2-a]pyridine scaffold, many of which are applicable to the pyrimidine analogue. These include visible light-promoted reactions and transition-metal-catalyzed processes. nih.govrsc.org For instance, a simple and efficient method for C3-alkylation involves a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Yttrium(III) triflate (Y(OTf)3). mdpi.com This method tolerates a wide range of functional groups and proceeds with high atomic economy. mdpi.com Similarly, direct C-H functionalization to form C-S bonds has been achieved using various sulfenylating agents. researchgate.net These strategies provide powerful tools for the late-stage functionalization of the imidazo[1,2-a]pyrimidine core, enabling the rapid synthesis of diverse compound libraries. rsc.org
Regioselective Synthesis and Isomeric Control
The regioselective synthesis of substituted imidazo[1,2-a]pyrimidines, particularly those bearing a carbonitrile group at the 3-position, is a critical challenge for chemists. The reaction of 2-aminopyrimidine with reagents that can form the imidazole ring can potentially lead to different isomers. Achieving control over the reaction to favor the formation of the desired 3-carbonitrile isomer is paramount for its practical application.
One notable approach involves a three-component reaction. For instance, the synthesis of 2-amino-4-substituted-1,4-dihydrobenzo researchgate.netmdpi.comimidazolo[1,2-a]pyrimidine-3-carbonitriles has been achieved through a one-pot condensation of 2-aminobenzimidazole, various aldehydes, and malononitrile. researchgate.net This method highlights a strategy that can be adapted for the synthesis of the non-benzofused analog.
In a related context, the reaction of unsymmetrical β-diketones with 2-aminopyrimidine can lead to two possible regioisomers. Detailed structural analysis using techniques like 2D NMR is often necessary to unequivocally determine the resulting isomeric structure. The electronic and steric properties of the substituents on the pyrimidine and the reacting partners play a crucial role in directing the regiochemical outcome of the cyclization reaction. For example, the electronic nature of substituents on the pyrimidine ring can influence the nucleophilicity of the ring nitrogens, thereby dictating the site of initial attack and the final product distribution. nih.gov
| Reactants | Reagents/Catalyst | Product(s) | Key Features |
| 2-Aminobenzimidazole, Aldehydes, Malononitrile | p-Toluenesulfonic acid | 2-Amino-4-substituted-1,4-dihydrobenzo researchgate.netmdpi.comimidazolo[1,2-a]pyrimidine-3-carbonitriles | Three-component, one-pot synthesis. researchgate.net |
| Unsymmetrical β-diketones, 2-Aminopyrimidine | N-Bromosuccinimide | 3-Aroyl-2-methyl-imidazo[1,2-a]pyrimidines and/or 3-acetyl-2-aryl-imidazo[1,2-a]pyrimidines | Catalyst-free, highlights the challenge of isomeric control. |
Mechanistic Insights into this compound Formation
Understanding the reaction mechanism is fundamental to optimizing synthetic routes and controlling product formation. The formation of the this compound scaffold is believed to proceed through a series of well-defined steps, including the formation of key intermediates and, in some cases, molecular rearrangements.
Proposed Reaction Pathways and Intermediates
A plausible reaction pathway for the formation of a related compound, 4-(aryl)-benzo researchgate.netmdpi.comThis compound, involves an initial Povarov reaction (an aza-Diels-Alder reaction) between a benzimidazole-2-arylimine and a suitable dienophile like 3-morpholinoacrylonitrile. nih.gov This cycloaddition leads to a tetrahydropyrimidine (B8763341) intermediate. Subsequent elimination of the morpholine (B109124) group and oxidation furnishes the final aromatic product.
The key steps in this proposed mechanism are:
Formation of an intermediate: An asynchronous concerted interaction between the starting materials leads to a tetrahydropyrimidine system. nih.gov
Elimination: A molecule is eliminated (e.g., morpholine) to form a dihydro intermediate. nih.gov
Rearrangement and Aromatization: The dihydro intermediate can then undergo rearrangement and subsequent oxidation to yield the stable aromatic this compound derivative. nih.gov
Rearrangement Phenomena (e.g.,rsc.orgnih.govSigmatropic Rearrangement)
A fascinating aspect of the formation of certain imidazo[1,2-a]pyrimidine derivatives is the occurrence of sigmatropic rearrangements. A sigmatropic reaction is a pericyclic reaction where a sigma bond migrates across a conjugated system. researchgate.net Specifically, a rsc.orgnih.gov sigmatropic rearrangement has been identified during the synthesis of 4-(aryl)-benzo researchgate.netmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles. nih.gov
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the proton and carbon framework, as well as the connectivity between atoms, can be established.
¹H NMR and ¹³C NMR for Proton and Carbon Environments
The ¹H and ¹³C NMR spectra provide critical information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) are key parameters derived from these spectra.
In derivatives of this compound, the proton signals are typically observed in distinct regions. For instance, in a series of 4-(aryl)-benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, aromatic proton signals were found in the range of δ 5.00–9.41 ppm, while aliphatic protons appeared between δ 3.11–3.96 ppm. For dihydro-derivatives, such as 4-Amino-2-(4-iodophenyl)-1,2-dihydrobenzo researchgate.netresearchgate.netThis compound, specific signals can be assigned: the NH proton appears as a multiplet around δ 8.61-8.74 ppm, the two protons of the amino group (NH₂) resonate as a singlet at δ 6.94 ppm, and the tertiary C-H proton gives a singlet at δ 5.26 ppm.
The following table summarizes representative NMR data for a selected this compound derivative.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| NH | 8.61-8.74 (m) | - |
| Aromatic CH | 7.05-7.78 (m) | 112.5-149.2 |
| NH₂ | 6.94 (s) | - |
| Tertiary CH | 5.26 (s) | 61.3 |
| Nitrile CN | - | 119.9 |
| Data for 4-Amino-2-(4-iodophenyl)-1,2-dihydrobenzo researchgate.netresearchgate.netThis compound. |
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY) for Connectivity Mapping
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is used to identify which protons are adjacent to each other in the molecular structure, helping to piece together fragments of the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of a carbon signal based on its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is used to identify longer-range couplings between protons and carbons (typically over two to four bonds). This is particularly powerful for connecting different molecular fragments and for assigning quaternary carbons (carbons with no attached protons) based on their proximity to nearby protons.
The combined use of these 2D NMR experiments allows chemists to build a complete and verified map of the molecular structure of this compound derivatives.
Fluorine NMR (¹⁹F-NMR) for Fluorinated Derivatives
For derivatives of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The synthesis of compounds such as 4-amino-2-(2-fluorophenyl)-1,2-dihydrobenzo researchgate.netresearchgate.netThis compound and other difluorinated analogues necessitates the use of ¹⁹F NMR for full characterization. This method provides information on the chemical environment of each unique fluorine atom in the molecule, and the coupling between fluorine and nearby protons (¹H-¹⁹F coupling) can be observed in both the ¹H and ¹⁹F spectra, providing additional structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies (expressed as wavenumbers, cm⁻¹) corresponding to the vibrations of different chemical bonds.
For this compound and its derivatives, the most characteristic absorption is that of the nitrile (C≡N) group, which appears as a sharp band in the region of 2186-2225 cm⁻¹. This peak is a clear indicator of the presence of the carbonitrile functionality. Other important absorptions confirm the presence of other key groups.
The table below details the characteristic IR absorption bands for a representative derivative.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| Amino (N-H) | Stretching | 3327 - 3447 |
| Amine (N-H) | Bending | 1465 - 1595 |
| Aromatic C-H | Stretching | 3018 - 3061 |
| Tertiary C-H | Stretching | 2915 |
| Nitrile (C≡N) | Stretching | 2186 |
| Alkene (C=C) | Stretching | 1671 |
| Aromatic (C=C) | Stretching | 1401 - 1595 |
| C-N | Stretching | 1250 |
| Data for 4-Amino-2-(4-iodophenyl)-1,2-dihydrobenzo researchgate.netresearchgate.netThis compound. |
The presence of these characteristic bands in the IR spectrum provides strong evidence for the successful synthesis of the target molecular structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For derivatives of this compound, the molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, providing definitive confirmation of its identity. For example, the analysis of various derivatives shows molecular ion peaks that are in good agreement with their calculated molecular weights.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule. For instance, the fragmentation of 4-amino-2-phenyl-1,2-dihydrobenzo researchgate.netresearchgate.netThis compound shows a base peak at m/z 155 and other significant fragments at m/z 127, 103, and 76, which correspond to specific substructures of the parent molecule.
Computational and Theoretical Chemistry Studies of Imidazo 1,2 a Pyrimidine 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For the imidazo[1,2-a]pyrimidine (B1208166) system, these studies offer deep insights into its stability, reactivity, and potential interaction sites.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. mdpi.com For derivatives of the imidazo[1,2-a]pyrimidine core, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently employed to determine the optimized molecular geometry. nih.govresearchgate.netsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for validating experimental data from techniques like X-ray crystallography and for understanding the molecule's three-dimensional conformation. researchgate.net
Theoretical vibrational analysis through DFT is also performed to predict the infrared (IR) spectra of these compounds. By calculating the vibrational frequencies, researchers can assign the characteristic bands observed in experimental FT-IR spectra, such as the stretching vibrations of C=C, C=N, and C-H bonds, confirming the molecular structure. researchgate.netsemanticscholar.org
Table 1: Representative Theoretical Bond Parameters for an Imidazo[1,2-a]pyrimidine Derivative Note: Data is generalized from studies on related derivatives. Actual values for Imidazo[1,2-a]pyrimidine-3-carbonitrile may vary.
| Parameter | Atom Pair/Trio | Theoretical Value |
|---|---|---|
| Bond Length | C=N | ~1.35 Å |
| Bond Length | C-C (pyrimidine) | ~1.40 Å |
| Bond Length | C-C (imidazole) | ~1.38 Å |
| Bond Angle | C-N-C (imidazole) | ~108° |
| Bond Angle | N-C-N (pyrimidine) | ~120° |
Frontier Molecular Orbital (FMO) analysis is a key aspect of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
For imidazo[1,2-a]pyrimidine derivatives, FMO analysis reveals how substituents on the heterocyclic core influence its electronic properties. mdpi.com The distribution of HOMO and LUMO densities across the molecule highlights the most probable regions for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will behave in chemical reactions. nih.govresearchgate.net
Table 2: FMO Parameters and Global Reactivity Descriptors for an Imidazo[1,2-a]pyrimidine Derivative Note: Values are illustrative based on published data for related compounds. nih.gov
| Parameter | Symbol | Typical Calculated Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.0 to -7.0 | Electron-donating capacity |
| LUMO Energy | ELUMO | -1.5 to -2.5 | Electron-accepting capacity |
| Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |
| Electronegativity | χ | 3.7 to 4.7 | Tendency to attract electrons |
| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron configuration |
| Softness | σ | 0.4 to 0.5 | Reciprocal of hardness |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrostatic landscape of a molecule. nih.gov It illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) correspond to electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophiles. nih.gov
For the imidazo[1,2-a]pyrimidine scaffold, MEP studies show that the most negative potential is often located around the nitrogen atoms of the pyrimidine (B1678525) ring and the cyano group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms on the aromatic rings typically exhibit a positive potential, making them potential sites for nucleophilic interaction. nih.govresearchgate.net
The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are advanced computational techniques used to characterize chemical bonds and non-covalent interactions (NCIs). nih.govresearchgate.net QTAIM analysis examines the topology of the electron density to define atomic interactions and locate bond critical points (BCPs). researchgate.net
RDG analysis provides a visual representation of NCIs, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.gov By plotting the RDG against the sign of the second Hessian eigenvalue (sign(λ₂)) multiplied by the electron density, different types of interactions can be distinguished. Large, negative values indicate strong attractive interactions (like hydrogen bonds), values near zero suggest weaker van der Waals interactions, and large, positive values signify repulsive forces (steric clashes). nih.gov These analyses are vital for understanding the intramolecular and intermolecular forces that govern the molecule's conformation and its interactions with other molecules. researchgate.net
Molecular Modeling for Ligand-Target Interactions
Molecular modeling techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule (target), such as an enzyme or receptor. These methods are central to computer-aided drug design.
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. nih.gov For imidazo[1,2-a]pyrimidine derivatives, docking studies have been instrumental in exploring their potential as inhibitors for various therapeutic targets, including microbial enzymes and viral proteins. mdpi.comsemanticscholar.orgsimulations-plus.comresearchgate.net
The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy. A more negative score suggests a stronger and more stable interaction between the ligand and the target. simulations-plus.com The results also provide a detailed 3D model of the binding mode, showing specific interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the active site. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.comsemanticscholar.org
Table 3: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyrimidine Derivatives Note: The target proteins and binding energies are from various studies on derivatives and are presented as examples of the application of this technique.
| Compound Type | Target Protein | Organism/Disease | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| 3-Benzoyl imidazo[1,2-a]pyrimidine | Lanosterol (B1674476) 14α-demethylase (CYP51) | Candida species | -6.11 to -9.43 | simulations-plus.com |
| Imidazo[1,2-a]pyrimidine derivative | Dihydrofolate Reductase | Staphylococcus aureus | -7.5 to -8.5 | mdpi.comsemanticscholar.org |
| Imidazo[1,2-a]pyrimidine-Schiff base | ACE2 & Spike Protein | SARS-CoV-2 | -7.3 to -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine derivative | Influenza A Virus HA Protein | Influenza A | Not specified | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are powerful computational methods used to analyze the motion of atoms and molecules over time, providing insights into conformational stability and flexibility. For the imidazo[1,2-a]pyrimidine scaffold and its derivatives, MD simulations have been employed to understand how these molecules behave in a biological environment, such as near a protein's active site.
In studies involving derivatives of the imidazo[1,2-a]pyrimidine core, MD simulations have been used to validate the stability of ligand-protein complexes. For instance, simulations of benzo arabjchem.orgjst.go.jpimidazo[1,2-a]pyrimidine derivatives complexed with microbial targets showed stable Root Mean Square Deviation (RMSD) values, typically ranging from 0.17 to 0.45 nm. researchgate.net Low Root Mean Square Fluctuation (RMSF) values (0.10–0.7 nm) and consistent Radius of Gyration (Rg) values (1.45–1.75 nm) in these simulations further indicated the structural compactness and stability of the complexes. researchgate.net Similarly, MD simulations of an imidazo[1,2-a]pyrimidine-Schiff base derivative designed as a potential VEGFR-2 inhibitor helped confirm its stable interaction within the target's binding site. researchgate.net These studies underscore the utility of MD simulations in confirming the conformational stability of imidazo[1,2-a]pyrimidine-based compounds when bound to their biological targets. researchgate.netresearchgate.net
Table 1: Representative MD Simulation Parameters for Imidazo[1,2-a]pyrimidine Derivatives
| Parameter | Typical Value Range | Significance | Reference |
|---|---|---|---|
| RMSD of Ligand-Protein Complex | 0.17–0.45 nm | Indicates the stability of the complex over the simulation time. | researchgate.net |
| RMSF of Protein Residues | 0.10–0.7 nm | Measures the flexibility of individual amino acid residues. | researchgate.net |
| Radius of Gyration (Rg) | 1.45–1.75 nm | Assesses the overall compactness of the protein structure. | researchgate.net |
| Solvent Accessible Surface Area (SASA) | 120–220 nm² | Evaluates the exposure of the complex to the solvent. | researchgate.net |
Cheminformatics and Ligand-Based Drug Design Approaches
Cheminformatics and ligand-based drug design are essential tools for modern drug discovery, enabling the prediction of biological activity and the identification of novel therapeutic agents based on the chemical structures of known active compounds.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. Several QSAR studies have been conducted on imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine (B1224502) derivatives to understand the structural requirements for their cytotoxic effects against various cancer cell lines. researchgate.netdergipark.org.tr
In these studies, various quantum chemical descriptors, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, Mulliken atomic charges, and total energy, are calculated using methods like Density Functional Theory (DFT). arabjchem.orgdergipark.org.tr These descriptors are then used to build multiple linear regression (MLR) or multiple nonlinear regression (MNLR) models that correlate the structural features with observed biological activities, such as IC50 values. arabjchem.orgdergipark.org.tr Such models help in identifying which structural modifications on the imidazo[1,2-a]pyrimidine scaffold are likely to enhance therapeutic activity. arabjchem.org
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. The imidazo[1,2-a]pyrimidine scaffold is considered a key pharmacophore for various biological activities, including antileishmanial and anticancer effects. researchgate.netnih.gov
For example, a pharmacophore model for imidazo[1,2-a]pyrimidine derivatives as antileishmanial agents was developed, highlighting the importance of specific substitutions on the core structure for activity. nih.gov Similarly, in the context of cancer, the methylsulfonyl group has been identified as a critical pharmacophore when attached to the benzo arabjchem.orgjst.go.jpimidazo[1,2-a]pyrimidine scaffold for selective COX-2 inhibition. nih.gov These models serve as valuable templates for designing new compounds with improved potency and selectivity. nih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The imidazo[1,2-a]pyrimidine scaffold and its derivatives have been used in virtual screening campaigns to discover novel inhibitors for various therapeutic targets. nih.govresearchgate.net
For example, virtual screening was employed to identify potential inhibitors of SARS-CoV-2 entry by targeting the human angiotensin-converting enzyme 2 (ACE2) and the spike protein's receptor-binding domain (RBD) with a library of imidazo[1,2-a]pyrimidine derivatives. nih.gov In other studies, this scaffold has been used as a basis for identifying new cholinesterase inhibitors or potent inhibitors of M. tuberculosis growth. mdpi.com The results of these screening efforts often lead to the identification of hit compounds that can be further optimized into lead drug candidates.
In Silico Pharmacokinetic Profiling and Drug-Likeness Prediction
Numerous studies on imidazo[1,2-a]pyrimidine derivatives have included in silico ADME and drug-likeness predictions. mdpi.comnih.gov These analyses typically involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and assessing compliance with established rules like Lipinski's Rule of Five. mdpi.comacs.orgresearchgate.net
In general, many synthesized imidazo[1,2-a]pyrimidine derivatives, including those with a 3-carbonitrile group, have been found to comply with Lipinski's, Veber's, and Egan's rules, suggesting good potential for oral bioavailability and favorable pharmacokinetic profiles. mdpi.com Online tools and software are frequently used to predict properties like human intestinal absorption, blood-brain barrier penetration, and potential toxicity, providing a comprehensive preclinical assessment of the compound's viability as a drug. mdpi.comnih.govnih.gov
Table 2: Predicted Drug-Likeness and ADME Properties for Representative Imidazo[1,2-a]pyrimidine Derivatives
| Property | Predicted Value/Compliance | Importance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Predicts drug-likeness and potential for oral bioavailability. | mdpi.comacs.org |
| Molecular Weight | < 500 g/mol | Affects absorption and distribution. | researchgate.net |
| logP (Lipophilicity) | < 5 | Influences solubility, permeability, and metabolism. | acs.org |
| Hydrogen Bond Donors | < 5 | Affects binding to target and solubility. | acs.orgresearchgate.net |
| Hydrogen Bond Acceptors | < 10 | Affects binding to target and solubility. | acs.orgresearchgate.net |
| Oral Bioavailability | Predicted to be good/excellent | Indicates the fraction of drug that reaches systemic circulation. | mdpi.comnih.gov |
Biological Activity and Molecular Mechanisms of Imidazo 1,2 a Pyrimidine 3 Carbonitrile
Antimicrobial Activity and Mechanisms of Action
Imidazo[1,2-a]pyrimidine (B1208166) derivatives are noted for their broad-spectrum antimicrobial capabilities, encompassing antibacterial and antifungal actions. nih.govnih.gov The functionalized imidazo[1,2-a]pyrimidine scaffold is a key area of investigation in the search for new antimicrobial candidates. nih.gov
Derivatives of the imidazo[1,2-a]pyrimidine nucleus have demonstrated notable in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. nih.govjst.go.jp Studies have evaluated these compounds against panels of microorganisms, including strains like Staphylococcus aureus, Streptococcus pyogenes (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). derpharmachemica.comresearchgate.net
Research has shown that specific structural modifications on the imidazo[1,2-a]pyrimidine core significantly influence efficacy. For instance, a series of imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity against tested bacterial strains, with some derivatives outperforming imidazo[1,2-a]pyridine (B132010) analogs. derpharmachemica.com Another study involving 75 different imidazo[1,2-a]pyrimidine derivatives reported that some compounds exhibited potent antimicrobial activity. nih.gov Similarly, a separate investigation into newly synthesized imidazo[1,2-c]pyrimidine (B1242154) derivatives found that all tested compounds showed activity against P. aeruginosa and B. subtilis. ekb.eg
While much of the research focuses on the broader class of derivatives, specific work on pyrimidine (B1678525) carbonitrile compounds has provided more targeted insights. A study on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile confirmed its potential to induce bacterial cell membrane rupture and disintegration in both S. aureus and E. coli. rawdatalibrary.net Furthermore, research into 4-(aryl)-benzo derpharmachemica.comresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles highlights the continued interest in this specific chemical moiety for biological applications. researchgate.net
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives This table is representative of findings in the field for derivatives of the core compound.
| Compound Type | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine chalcones | Escherichia coli | Good to Excellent | derpharmachemica.com |
| Imidazo[1,2-a]pyrimidine chalcones | Pseudomonas aeruginosa | Good to Excellent | derpharmachemica.com |
| Imidazo[1,2-a]pyrimidine chalcones | Staphylococcus aureus | Good to Excellent | derpharmachemica.com |
| Imidazo[1,2-c]pyrimidine derivatives | Bacillus subtilis | Active | ekb.eg |
| 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile | E. coli & S. aureus | Induces cell membrane rupture | rawdatalibrary.net |
The antifungal potential of imidazo[1,2-a]pyrimidine derivatives is a significant area of study, with many compounds exhibiting potent activity against various fungal pathogens, particularly Candida species. nih.govnih.gov The primary mechanism of action for many azole-based antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net
Molecular docking studies have consistently suggested that imidazo[1,2-a]pyrimidines can act as inhibitors of CYP51. nih.govresearchgate.net The mechanism of inhibition is believed to involve the formation of a coordination bond between a nitrogen atom in the heterocyclic system and the heme iron atom within the enzyme's active site, disrupting its function. nih.gov Research on a series of 3-benzoyl imidazo[1,2-a]pyrimidines demonstrated their potential as antifungal drugs by docking them into the active site of CYP51 from several Candida species, including C. albicans, C. glabrata, and C. guilliermondii. researchgate.net The results indicated that these compounds could bind effectively within the enzyme's active site, with some derivatives showing greater inhibitory activity than reference drugs like ketoconazole (B1673606) and fluconazole. researchgate.net Specifically, compounds with electron-withdrawing substituents on the benzene (B151609) ring were found to be the most active. researchgate.net
To elucidate the antimicrobial mechanisms of imidazo[1,2-a]pyrimidine-3-carbonitrile and its related derivatives, researchers have employed computational and experimental techniques. Molecular docking simulations have been instrumental in identifying potential microbial targets and predicting the binding interactions at the molecular level. nih.govresearchgate.net
For antifungal activity, the primary target investigated is lanosterol 14α-demethylase (CYP51). nih.govresearchgate.net Docking studies of 3-benzoyl imidazo[1,2-a]pyrimidine derivatives into the active site of CYP51 from various Candida species revealed that the compounds bind in a manner similar to established antifungal drugs. researchgate.net These simulations, combined with in vitro testing, suggest that the imidazo[1,2-a]pyrimidine scaffold is a promising framework for developing new CYP51 inhibitors. researchgate.net
In the context of antibacterial action, studies have investigated interactions with essential bacterial proteins. For example, the mechanism of action for certain pyrimidine carbonitrile derivatives has been linked to the disruption of the bacterial cell membrane's integrity. rawdatalibrary.net Molecular docking has been used to study the interaction between these compounds and target proteins of both S. aureus and E. coli, confirming a binding mode consistent with the observed membrane damage. nih.govrawdatalibrary.net These computational models help to visualize and understand the inhibitory mechanisms, guiding the synthesis of more potent antimicrobial agents. nih.gov
Antiviral Activity and Viral Target Modulation
The imidazo[1,2-a]pyrimidine scaffold has been identified as a promising nucleus for the development of antiviral agents, showing activity against a range of viruses. nih.gov Research has focused on inhibiting key viral processes, such as entry into the host cell. mssm.edu
A key strategy in antiviral drug development is to block the initial stages of viral infection, such as attachment and entry into host cells. Derivatives of imidazo[1,2-a]pyrimidine have shown potential in this area against multiple viruses.
Influenza A Virus: A novel imidazo[1,2-a]pyrimidine scaffold has been identified that specifically targets the entry of group 2 Influenza A viruses (IAVs). mssm.edufigshare.com These small molecules have demonstrated nanomolar activity against both oseltamivir-sensitive and resistant strains of group 2 IAVs. mssm.edu The antiviral action is mediated by targeting hemagglutinin (HA), a glycoprotein (B1211001) on the surface of the influenza virus that is essential for the viral entry process. mssm.edunih.gov By binding to a specific cavity in the HA structure, these compounds are thought to block the conformational changes necessary for HA-mediated membrane fusion, thus preventing the virus from releasing its genetic material into the host cell. researchgate.netmssm.edu
SARS-CoV-2: The entry of SARS-CoV-2 into human cells is initiated by the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.gov Computational studies have explored the potential of imidazo[1,2-a]pyrimidine derivatives to disrupt this critical interaction. A series of novel imidazo[1,2-a]pyrimidine Schiff base derivatives were designed and evaluated in silico as potential dual inhibitors of both hACE2 and the spike protein. nih.gov Molecular docking results showed that the top-scoring compound exhibited a remarkable binding affinity to both the ACE2 receptor and the spike protein. nih.gov These findings suggest that such compounds could potentially act as effective entry inhibitors, blocking the virus from infecting human cells. nih.gov It is important to note that these promising results are based on computational models and await further experimental validation. nih.gov
Understanding the structure-activity relationship (SAR) is crucial for optimizing the antiviral potency of the imidazo[1,2-a]pyrimidine scaffold. Studies have systematically modified different positions on the heterocyclic core to identify key structural features that enhance activity.
In the development of imidazo[1,2-a]pyridine derivatives active against other viruses, SAR studies have also been pivotal. For instance, research on derivatives active against herpesviruses involved varying the 2-aryl and 3-heteroaryl substituents, which highlighted the effects of these changes on antiviral activity. nih.gov Similarly, for imidazo[1,2-a]pyridines active against cytomegalovirus, SAR studies identified hydrophobicity as a critical factor for activity. nih.gov These comprehensive studies provide a roadmap for the rational design of new and more effective antiviral agents based on the imidazo[1,2-a]pyrimidine and related scaffolds. mssm.edunih.gov
Anticancer Activity and Cytotoxic Mechanisms
Derivatives of the imidazo[1,2-a]pyrimidine scaffold have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against various cancer cell lines through diverse mechanisms of action. nih.govresearchgate.net These compounds interfere with critical molecular pathways involved in cell division, proliferation, and survival. researchgate.net
The cytotoxic potential of imidazo[1,2-a]pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. For instance, novel hybrid compounds of imidazo[1,2-a]pyridine, a closely related scaffold, have shown significant cytotoxic activity against lung (A549) and liver (HepG2) cancer cell lines. chemmethod.com Specifically, compound HB9 was more potent than the standard chemotherapy drug Cisplatin against A549 lung cancer cells, while compound HB10 showed higher activity than Cisplatin against HepG2 liver carcinoma cells. chemmethod.com
Similarly, various benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxicity against hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. ekb.eg Studies on 3-aminoimidazo[1,2-a]pyridine compounds also revealed antiproliferative activity against breast (MCF-7), colon (HT-29), and melanoma (B16F10) cancer cells. nih.gov Furthermore, certain novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) displayed potent cytotoxic effects against the HCC1937 breast cancer cell line. nih.gov
Table 1: Cytotoxic Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Measurement | Result | Reference(s) |
|---|---|---|---|---|
| HB9 (Imidazo[1,2-a]pyridine hybrid) | A549 (Lung) | IC₅₀ | 50.56 µM | chemmethod.com |
| Cisplatin (Reference) | A549 (Lung) | IC₅₀ | 53.25 µM | chemmethod.com |
| HB10 (Imidazo[1,2-a]pyridine hybrid) | HepG2 (Liver) | IC₅₀ | 51.52 µM | chemmethod.com |
| Cisplatin (Reference) | HepG2 (Liver) | IC₅₀ | 54.81 µM | chemmethod.com |
| IP-5 (Imidazo[1,2-a]pyridine) | HCC1937 (Breast) | IC₅₀ | 45 µM | nih.gov |
| IP-6 (Imidazo[1,2-a]pyridine) | HCC1937 (Breast) | IC₅₀ | 47.7 µM | nih.gov |
| IP-7 (Imidazo[1,2-a]pyridine) | HCC1937 (Breast) | IC₅₀ | 79.6 µM | nih.gov |
IC₅₀ (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
The anticancer effects of imidazo[1,2-a]pyrimidines are often attributed to their ability to inhibit key enzymes in cellular signaling pathways. researchgate.net A notable target is the Spleen Tyrosine Kinase (Syk) family of non-receptor tyrosine kinases, which includes Syk and Zeta-associated protein kinase of 70kDa (ZAP-70). nih.gov These kinases are crucial for B-cell and T-cell activation, making them attractive targets for autoimmune diseases and certain cancers. nih.govmdpi.com Imidazo[1,2-c]pyrimidine derivatives, structurally similar to the imidazo[1,2-a]pyrimidine core, have been found to be potent inhibitors of Syk family kinases. nih.gov One such compound, 9f, demonstrated strong in vitro inhibitory activity against both Syk and ZAP-70. nih.gov
Other key enzymes and pathways targeted by this class of compounds include:
c-KIT: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been identified as inhibitors of the c-KIT receptor tyrosine kinase, a driver in many cancers like gastrointestinal stromal tumors (GIST). nih.govresearchgate.net Several of these molecules exhibit excellent IC₅₀ values in the nanomolar range and are selective against other kinases like FLT3. nih.govresearchgate.net
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and angiogenesis. researchgate.netnih.gov Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells. nih.govnih.gov The mechanism often involves binding to the ATP-binding site of PI3K. nih.gov
Other Kinases: Imidazo[1,2-a]pyrimidine derivatives have also been designed as dual inhibitors of Kinesin Spindle Protein (KSP) and Aurora-A kinase, both of which are involved in mitosis. dergipark.org.tr
Anti-inflammatory Potential and Associated Molecular Pathways
The imidazo[1,2-a]pyrimidine scaffold is present in compounds with significant anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The mechanism of action often involves the modulation of key inflammatory signaling pathways.
A novel synthetic imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine), has demonstrated anti-inflammatory activity by suppressing the NF-κB and STAT3 signaling pathways in MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. nih.govnih.gov This suppression leads to a reduction in the levels of inflammatory cytokines. nih.gov Molecular docking studies have shown that the MIA derivative can dock into the p50 subunit of NF-κB. nih.gov Other research has focused on designing imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups to enhance anti-inflammatory activities, with some compounds showing selectivity for COX-2. dergipark.org.tr
Central Nervous System (CNS) Activity and Receptor Modulation
Compounds containing the imidazo[1,2-a]pyrimidine core structure have been extensively investigated for their activity within the central nervous system, particularly as modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.netnih.govnih.gov
Imidazo[1,2-a]pyrimidines are recognized as ligands for the benzodiazepine (B76468) binding site on GABA-A receptors. researchgate.netnih.gov Significantly, these compounds can display functional selectivity, preferentially acting on specific GABA-A receptor subtypes. nih.gov Research has focused on optimizing this selectivity, particularly for the α2 and α3 subtypes over the α1 subtype. nih.govnih.gov Agonism at the α2 and α3 subtypes is associated with anxiolytic effects, while activity at the α1 subtype is linked to sedation. nih.govacs.org
A series of high-affinity GABA-A agonists based on the imidazo[1,2-a]pyrimidine scaffold have been developed with good oral bioavailability. nih.gov Specific derivatives, such as the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k, have shown anxiolytic properties in animal models with minimal sedation, even at full occupancy of the benzodiazepine binding site. nih.gov This highlights the potential of this chemical class for developing treatments for anxiety disorders. nih.govacs.org
Miscellaneous Biological Activities and Enzyme Inhibitions
The versatile imidazo[1,2-a]pyrimidine scaffold has been associated with a broad range of other biological activities beyond the primary areas discussed. These diverse properties underscore the therapeutic potential of this heterocyclic system. nih.govresearchgate.net
A summary of these activities includes:
Antimicrobial and Antifungal: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.govdergipark.org.tr The substitution pattern on the phenyl rings is a key determinant of antibacterial efficacy. dergipark.org.tr Antifungal properties have also been reported, with some derivatives active against resistant strains of Candida albicans. researchgate.netscirp.org
Antiviral: The scaffold has been investigated for antiviral applications, including activity against the influenza A virus by targeting the hemagglutinin protein involved in viral entry. nih.govfigshare.com
Enzyme Inhibition: Besides cancer-related kinases, these compounds can inhibit other enzymes. For example, they have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4). researchgate.net
Other Activities: A wide spectrum of other potential therapeutic applications has been reported, including anti-atherosclerosis, anti-HIV, and anti-tubercular activities. researchgate.netresearchgate.net
Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition
Derivatives of imidazo[1,2-a]pyrimidine have been identified as potent inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). nih.govfigshare.comresearchgate.net Lp-PLA2 is an enzyme implicated in the inflammatory processes associated with various diseases, including atherosclerosis. nih.govpatsnap.commdpi.com The inhibition of this enzyme is a promising therapeutic strategy. nih.govfigshare.comresearchgate.net
Research has led to the discovery of a series of Lp-PLA2 inhibitors built on the imidazo[1,2-a]pyrimidine scaffold. nih.govfigshare.comresearchgate.net Through a strategy involving conformational restriction, several compounds with high in vitro potency have been identified. nih.govfigshare.comresearchgate.net Notably, specific compounds from this series have demonstrated not only significant inhibitory efficacy but also favorable pharmacokinetic profiles in preclinical studies. nih.govresearchgate.net The mechanism of action for Lp-PLA2 inhibitors involves selectively targeting the enzyme to reduce the production of pro-inflammatory byproducts. patsnap.com This targeted approach may offer a more direct therapeutic effect compared to general anti-inflammatory agents. patsnap.com
| Compound | In Vitro Potency (IC50) | Metabolic Stability |
| 7c | High | Good in liver S9 fractions |
| 14b | High | Good in liver S9 fractions |
Beta-amyloid Aggregate Binding as Molecular Probes
The accumulation of beta-amyloid (Aβ) plaques is a key pathological hallmark of Alzheimer's disease. nih.gov Consequently, the development of molecular probes for the detection and imaging of these aggregates is of significant interest. nih.govrsc.org Imidazo[1,2-a]pyrimidine derivatives have been investigated for this purpose. nih.gov
Studies have shown that certain imidazo[1,2-a]pyridine-based compounds can act as ligands for detecting Aβ plaques. researchgate.net A series of related imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates. nih.gov The binding affinities of these compounds varied significantly based on the substitution patterns at the 2- and 6-positions of the heterocyclic core. nih.gov For instance, the derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine displayed a high binding affinity (Ki = 11.0 nM), suggesting its potential utility in the development of novel imaging agents. nih.gov The design of these probes often aims to reduce nonspecific binding by modifying the lipophilicity of the molecule. nih.gov
Comprehensive Structure-Activity Relationship (SAR) Studies
The biological activity of imidazo[1,2-a]pyrimidine derivatives is intrinsically linked to their chemical structure. dergipark.org.trnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the core scaffold influence the compound's interaction with biological targets. nih.govresearchgate.net
Identification of Key Pharmacophore Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For imidazo[1,2-a]pyrimidine-based compounds, specific structural features have been identified as critical for their inhibitory or binding activities.
For Lp-PLA2 inhibition, SAR analysis has been instrumental in identifying potent derivatives. nih.govfigshare.comresearchgate.net While specific pharmacophoric details for the 3-carbonitrile series are part of broader investigations, the general principle involves optimizing the substituents on the imidazo[1,2-a]pyrimidine core to enhance binding to the active site of the enzyme. nih.govfigshare.comresearchgate.net
In the context of beta-amyloid binding, the aryl group at the 2-position and various substituents on the pyridazine (B1198779) or pyrimidine ring are key determinants of affinity. nih.gov For example, in the imidazo[1,2-b]pyridazine series, a 4'-dimethylaminophenyl group at the 2-position and a methylthio group at the 6-position were found to be favorable for high-affinity binding to Aβ aggregates. nih.gov
Correlating Structural Modifications with Biological Responses
Systematic modifications of the this compound structure allow for the correlation of these changes with observed biological effects.
In the development of Lp-PLA2 inhibitors, a conformational restriction strategy applied to the imidazo[1,2-a]pyrimidine scaffold led to the identification of compounds with improved potency and metabolic stability. nih.govfigshare.comresearchgate.net This indicates that constraining the flexibility of the molecule can lead to a more favorable interaction with the enzyme's binding pocket.
Potential Applications of Imidazo 1,2 a Pyrimidine 3 Carbonitrile Beyond Biological Activity
Photophysical Properties and Optoelectronic Applications
The extended π-conjugated system of the imidazo[1,2-a]pyrimidine (B1208166) core, particularly when functionalized with a cyano group at the 3-position, gives rise to interesting photophysical behaviors. mdpi.comnih.gov These properties are foundational for their potential use in advanced optoelectronic devices. Polycyclic fused systems with conjugated planar structures often exhibit relevant photophysical properties, finding applications as phosphors in optoelectronics or as fluorescent dyes. mdpi.comresearchgate.net
Derivatives of Imidazo[1,2-a]pyrimidine-3-carbonitrile, specifically 4-(aryl)-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine-3-carbonitriles, have been shown to be fluorescent in both solution and solid forms. mdpi.comnih.gov These compounds exhibit positive emission solvatochromism, meaning the wavelength of the emitted light shifts depending on the polarity of the solvent. researchgate.netnih.govnih.gov This phenomenon is characterized by large Stokes shifts, ranging from 120 to 180 nm, which is the difference between the absorption and emission maxima. nih.gov Such a large shift is beneficial in fluorescence applications as it minimizes self-absorption and enhances detection sensitivity.
A particularly noteworthy characteristic of some derivatives is Aggregation-Induced Emission (AIE). nih.govnih.gov Unlike many conventional fluorophores that suffer from quenching (loss of fluorescence) at high concentrations or in the solid state, AIE-active molecules become more emissive when they aggregate. For example, the AIE phenomenon was demonstrated for 4-(anthracen-9-yl)-benzo nih.govresearchgate.netThis compound when mixed in solutions of THF and water. researchgate.netnih.gov This property is highly valuable for applications in biomedical imaging, sensors, and organic light-emitting diodes (OLEDs). nih.gov
Table 1: Photophysical Properties of Selected 4-(Aryl)-benzo nih.govresearchgate.netThis compound Derivatives in THF Solution. mdpi.com
Certain AIE-active fluorophores based on the this compound scaffold also display mechanochromic luminescence. mdpi.com This means their fluorescence color can change in response to mechanical stimuli such as grinding or pressure. nih.govnih.gov For instance, crystalline samples of specific anthracenyl-substituted derivatives, which initially have low emission intensities, exhibit changes in their emission maxima and/or intensities after being ground into a powder. mdpi.comnih.gov The grinding of crystals of one such derivative resulted in a bright yellow powder with a red-shifted fluorescence of 10 nm. nih.gov This reversible change between different solid-state structures (crystalline and amorphous) with distinct light-emitting properties makes these compounds candidates for smart materials, such as stress sensors, security papers, and data storage systems. mdpi.com
The electron-withdrawing nature of the pyrimidine (B1678525) ring system makes it a valuable component in the construction of "push-pull" molecules, which are essential for various functional π-conjugated materials. mdpi.comresearchgate.netresearchgate.net These materials have potential applications in several advanced technologies:
Dye-Sensitized Solar Cells (DSSCs): The unique electronic structure of pyrimidine derivatives can be harnessed to create efficient dyes for DSSCs, where the dye absorbs light and injects electrons to generate a current. mdpi.comresearchgate.net
Non-Doped Organic Light-Emitting Diodes (OLEDs): Imidazo[1,2-a]pyrimidine derivatives are being investigated as emitters in OLEDs. mdpi.comresearchgate.netresearchgate.net Their AIE properties are particularly advantageous, as they can mitigate concentration quenching in the solid-state emissive layer, potentially leading to more efficient and stable devices. nih.govcolab.ws
Laser Dyes: The high fluorescence quantum yields and photostability required for laser dyes could potentially be met by appropriately designed imidazo[1,2-a]pyrimidine structures. mdpi.comresearchgate.net
Nonlinear Optical (NLO) Materials: Push-pull systems based on pyrimidine chromophores have been studied for their second-order NLO properties, which are crucial for technologies like frequency doubling in lasers and optical switching. mdpi.comresearchgate.netresearchgate.net
Catalytic Applications of Imidazo[1,2-a]pyrimidine Derivatives
While the synthesis of the imidazo[1,2-a]pyrimidine scaffold often relies on catalysis, the application of the resulting compounds as catalysts themselves is a less explored area.
The imidazo[1,2-a]pyrimidine structure contains multiple nitrogen atoms which have the potential to act as coordination sites for metal ions. researchgate.net This suggests that these compounds could serve as ligands in metal-based catalysts. For example, some imidazo[1,2-a]pyrimidine derivatives have been shown to interact with metal ions like haem iron in biological contexts. nih.gov However, based on the reviewed literature, the specific use of this compound or its direct derivatives as ligands in synthetic metal catalysis has not been extensively reported.
Organic catalysis involves the use of small organic molecules to accelerate chemical reactions. Given the structural features of imidazo[1,2-a]pyrimidines, such as the presence of both basic nitrogen atoms and an acidic proton, they could theoretically function as organocatalysts. However, current research has predominantly focused on the synthesis of these compounds using various catalysts rather than employing them as catalysts. researchgate.netrsc.orgjsynthchem.com The available scientific literature does not provide significant examples of this compound derivatives being used in the field of organic catalysis.
Molecular Probes and Imaging Agents
Beyond their therapeutic potential, the unique structural and photophysical properties of the imidazo[1,2-a]pyrimidine scaffold have positioned it as a valuable platform for the development of molecular probes and imaging agents. These tools are crucial for visualizing and understanding complex biological processes at the molecular level. The fused heterocyclic system often gives rise to fluorescence, a property that can be finely tuned through chemical modification. This allows for the creation of "turn-on" or "turn-off" fluorescent probes that signal the presence of specific analytes or changes in the microenvironment.
Development as Ligands for Specific Biological Targets (e.g., Beta-amyloid plaques in brain)
A significant area of interest in the application of imidazo[1,2-a]pyrimidine derivatives is in the development of ligands for imaging beta-amyloid (Aβ) plaques, which are a primary pathological hallmark of Alzheimer's disease. The ability to visualize these plaques in the living brain is critical for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.
Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) core have been successfully developed as Aβ imaging agents. For instance, a series of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) derivatives have shown high binding affinity for Aβ aggregates. nih.gov Radioiodinated versions of these compounds have demonstrated favorable properties for in vivo imaging, including high initial brain uptake and rapid washout from healthy tissue, which are essential for generating a clear imaging signal. nih.gov Furthermore, fluorinated analogues of imidazo[1,2-a]pyridine have also been synthesized and evaluated as potential PET imaging agents for Aβ plaques. nih.gov
Building on this foundation, researchers have explored the potential of the imidazo[1,2-a]pyrimidine scaffold itself. A series of novel 4-(aryl)-benzo nih.govnih.govimidazo[1,2-a]pyrimidine-3-carbonitriles have been synthesized and their photophysical properties investigated. nih.gov These compounds are of particular interest because the carbonitrile group at the 3-position can influence the electronic and photophysical characteristics of the molecule.
Studies have shown that these 4-(aryl)benzo nih.govnih.govThis compound derivatives are fluorescent in both solution and solid form. nih.gov Their photophysical properties, such as absorption and emission wavelengths, Stokes shifts, and fluorescence lifetimes, are influenced by the nature of the substituent on the 4-aryl group. nih.gov This tunability is a key feature in the design of molecular probes. For example, some of these compounds exhibit large Stokes shifts, which is advantageous in fluorescence imaging as it minimizes self-quenching and improves the signal-to-noise ratio. nih.gov
The following table summarizes the photophysical properties of selected 4-(aryl)benzo nih.govnih.govThis compound derivatives in Tetrahydrofuran (THF), demonstrating the influence of substitution on their fluorescence characteristics.
| Compound | R (Substituent on Aryl Group) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (%) | Average Fluorescence Lifetime (τav) (ns) |
| 6a | H | 370 | 510 | 140 | 7.5 | 4.89 |
| 6b | 4-CH3 | 374 | 514 | 140 | 5.8 | 5.31 |
| 6c | 4-OCH3 | 378 | 518 | 140 | 6.9 | 8.78 |
| 6d | 4-F | 371 | 511 | 140 | 2.5 | 1.59 |
| 6e | 4-Cl | 373 | 514 | 141 | 3.1 | 2.14 |
| 6f | 4-Br | 374 | 515 | 141 | 2.8 | 1.95 |
| Data sourced from reference nih.gov |
Furthermore, some derivatives within this class have displayed aggregation-induced emission (AIE) properties. nih.gov AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This "turn-on" fluorescence is a highly desirable characteristic for biological imaging, as it can lead to high-contrast visualization of target structures, such as Aβ aggregates, with minimal background signal. The development of this compound-based AIEgens represents a promising avenue for the sensitive and specific detection of pathological protein aggregates in neurodegenerative diseases.
The structural similarity of the imidazo[1,2-a]pyrimidine core to purines suggests a potential for interaction with various biological targets. mdpi.com The exploration of this scaffold for developing ligands for other targets in the central nervous system associated with neurodegenerative and psychiatric diseases is an active area of research. nih.gov
Future Perspectives and Emerging Research Directions
Novel Synthetic Methodologies and Sustainable Production
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern organic chemistry. Future research on imidazo[1,2-a]pyrimidine-3-carbonitrile is expected to focus on novel synthetic methodologies that are both sustainable and economically viable.
Green chemistry principles are increasingly being applied to the synthesis of this scaffold. researchgate.net One promising approach is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, thereby reducing waste and improving efficiency. researchgate.netresearchgate.net For instance, one-pot, three-component condensation reactions have been successfully employed for the synthesis of related benzo acs.orgresearchgate.netThis compound derivatives. researchgate.net These reactions often utilize green and recyclable catalysts, such as nanostructured ionic liquids, and can be performed under neat (solvent-free) conditions or in environmentally friendly solvents like water. researchgate.netiosrjournals.org
Microwave-assisted organic synthesis (MAOS) is another area of active investigation. iosrjournals.orgnih.gov This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. iosrjournals.org The use of solid supports, such as alumina (B75360), in solvent-free microwave-irradiated reactions further enhances the green credentials of these synthetic protocols. nih.gov
Future efforts will likely focus on the development of catalytic systems that are not only efficient but also based on abundant and non-toxic metals. The exploration of flow chemistry for the continuous production of this compound derivatives is also anticipated, which could offer advantages in terms of scalability, safety, and process control. nih.gov
| Synthetic Approach | Key Features | Sustainability Aspect |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy | Reduced waste, energy efficiency |
| Green Catalysts | Recyclable ionic liquids, solid acids | Catalyst reuse, avoidance of hazardous reagents |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Energy efficiency |
| Solvent-Free/Aqueous Media | Use of water or no solvent | Reduced use of volatile organic compounds |
| Flow Chemistry | Continuous production, precise control | Improved safety and scalability |
Deepening Mechanistic Understanding of Biological Action
While numerous imidazo[1,2-a]pyrimidine (B1208166) derivatives have demonstrated a wide range of biological activities, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.govnih.gov Future research will need to delve deeper into the specific molecular targets and signaling pathways modulated by this compound and its analogs.
For instance, in the context of cancer, identifying the specific kinases or other proteins that are inhibited by these compounds is crucial for the development of more selective and potent anticancer agents. researchgate.net Similarly, for their antiviral activity, pinpointing the viral enzymes or host factors that are targeted will be essential for designing novel therapeutics. nih.gov
Advanced biochemical and biophysical techniques, such as X-ray crystallography of ligand-protein complexes, cryo-electron microscopy, and surface plasmon resonance, will be instrumental in elucidating the precise binding modes and kinetics of these compounds with their biological targets. Furthermore, chemoproteomics approaches can be employed to identify the full spectrum of protein interactions within a cellular context. A deeper mechanistic understanding will not only facilitate the optimization of existing compounds but also enable the rational design of new derivatives with improved efficacy and reduced off-target effects.
Advanced Computational Approaches for Design and Prediction
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.govopenpharmaceuticalsciencesjournal.com For this compound, these approaches are being used to rationalize structure-activity relationships (SAR), predict biological activities, and design novel derivatives with enhanced properties. nih.govrsc.org
Density Functional Theory (DFT) calculations are employed to understand the electronic properties and reactivity of these molecules. researchgate.netnih.gov These calculations can provide insights into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which are crucial for understanding intermolecular interactions. researchgate.netnih.gov
Molecular docking studies are widely used to predict the binding modes of this compound derivatives within the active sites of their biological targets. nih.govopenpharmaceuticalsciencesjournal.com This information is invaluable for guiding the design of new compounds with improved binding affinities. For example, docking studies have been used to investigate the interactions of these compounds with targets such as the spike protein of SARS-CoV-2 and human angiotensin-converting enzyme 2 (hACE2). nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of these compounds with their biological activities. openpharmaceuticalsciencesjournal.com These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. Future directions in this area will likely involve the development of more sophisticated QSAR models using larger and more diverse datasets, as well as the application of pharmacophore modeling to identify the key structural features required for biological activity. openpharmaceuticalsciencesjournal.com
| Computational Technique | Application in this compound Research |
| Density Functional Theory (DFT) | Understanding electronic properties, reactivity, and molecular geometry |
| Molecular Docking | Predicting binding modes and affinities with biological targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity |
| Pharmacophore Modeling | Identifying essential structural features for biological activity |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of ligand-protein complexes |
Exploration of New Biological Targets and Disease Areas (Pre-clinical)
The versatile scaffold of imidazo[1,2-a]pyrimidine has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov Future pre-clinical research will focus on exploring new biological targets and expanding the therapeutic applications of this compound derivatives.
In the realm of infectious diseases, there is significant potential for the development of novel agents against drug-resistant pathogens. nih.govnih.gov For instance, derivatives of this scaffold have shown promise as inhibitors of Mycobacterium tuberculosis. nih.gov Further exploration of their activity against a wider range of bacteria, fungi, and viruses is warranted. The recent emergence of viral pandemics has highlighted the need for new antiviral drugs, and this compound derivatives are being investigated as potential inhibitors of SARS-CoV-2 cell entry. nih.gov
In oncology, the focus is shifting towards the development of targeted therapies. researchgate.netrsc.org Research is underway to identify specific kinases and other cancer-related proteins that are inhibited by this compound derivatives. researchgate.netmedchemexpress.cn This could lead to the development of personalized medicines for various types of cancer.
Furthermore, the anti-inflammatory properties of this scaffold suggest its potential for treating a range of inflammatory diseases. dergipark.org.tr Pre-clinical studies to evaluate their efficacy in models of arthritis, inflammatory bowel disease, and other inflammatory conditions are a promising avenue for future research. The exploration of their potential in neurodegenerative diseases and metabolic disorders also presents exciting new opportunities. dergipark.org.tr
Development of this compound Based Functional Materials
Beyond their therapeutic applications, this compound derivatives possess interesting photophysical properties that make them attractive candidates for the development of functional materials. nih.govmdpi.com Many of these compounds exhibit fluorescence, and their emission properties can be tuned by modifying their chemical structure. nih.govmdpi.com
One emerging area of research is the development of these compounds as fluorophores for applications in optoelectronics, such as organic light-emitting diodes (OLEDs). mdpi.com Their aggregation-induced emission (AIE) properties are particularly noteworthy, as they can lead to enhanced fluorescence in the solid state. nih.govmdpi.com
The mechanofluorochromic properties of some derivatives, where their fluorescence color changes upon mechanical stimulation, open up possibilities for their use in sensors and security inks. nih.govmdpi.com Furthermore, their ability to act as fluorescent probes for the detection of metal ions and other analytes is an area of active investigation. researchgate.net
Future research in this area will focus on the rational design of new derivatives with optimized photophysical properties, such as high quantum yields, long-wavelength emission, and large Stokes shifts. The incorporation of these compounds into polymers and other materials to create novel functional composites is also a promising direction.
Integration of Artificial Intelligence and Machine Learning in Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. premierscience.comfarmaciajournal.com The integration of these technologies into the research of this compound can significantly accelerate the pace of discovery and development. premierscience.com
In the context of synthesis, AI can be used to predict reaction outcomes and optimize reaction conditions, leading to more efficient and sustainable synthetic routes. De novo drug design algorithms can generate novel molecular structures with desired properties, providing a starting point for new synthetic efforts. farmaciajournal.com
The application of AI in the analysis of high-content screening data and the interpretation of complex biological data will also be crucial for deepening our understanding of the mechanism of action of these compounds. As the volume and complexity of data in this field continue to grow, the integration of AI and ML will become increasingly essential for extracting meaningful insights and driving innovation.
Q & A
Q. What challenges arise when scaling up this compound synthesis?
- Methodological Answer : Address:
- Catalyst recyclability : Test ZnFe₂O₄ stability over 5+ cycles (yield drop <5% per cycle).
- Heat transfer : Optimize ultrasonic bath geometry for large volumes.
- Purification : Replace column chromatography with antisolvent crystallization .
Interdisciplinary Applications
Q. How can imidazo[1,2-a]pyrimidine derivatives be repurposed for non-pharmaceutical applications (e.g., materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
